molecular formula C9H9N5O4S B3510116 4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide

4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide

Cat. No.: B3510116
M. Wt: 283.27 g/mol
InChI Key: CAGNIPQNIRXJBZ-UHFFFAOYSA-N
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Description

4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a nitrophenyl group, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-methyl-1,2,4-triazole with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-methyl-5-(3-aminophenyl)-1,2,4-triazole-3-sulfonamide.

    Substitution: Various substituted triazole derivatives.

    Hydrolysis: 4-methyl-1,2,4-triazole-3-sulfonic acid and 3-nitroaniline.

Scientific Research Applications

4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a probe to study enzyme activities and protein interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activities or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(3-aminophenyl)-1,2,4-triazole-3-sulfonamide: Similar structure but with an amino group instead of a nitro group.

    4-methyl-5-(3-chlorophenyl)-1,2,4-triazole-3-sulfonamide: Similar structure but with a chloro group instead of a nitro group.

    4-methyl-5-(3-methoxyphenyl)-1,2,4-triazole-3-sulfonamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring electron transfer or specific molecular interactions.

Properties

IUPAC Name

4-methyl-5-(3-nitrophenyl)-1,2,4-triazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4S/c1-13-8(11-12-9(13)19(10,17)18)6-3-2-4-7(5-6)14(15)16/h2-5H,1H3,(H2,10,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNIPQNIRXJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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